Diiron nickel tetraoxide

Description

Properties

IUPAC Name |

iron(3+);nickel(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.2Ni.5O/q2*+3;2*+2;5*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEALIFOJMITGDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

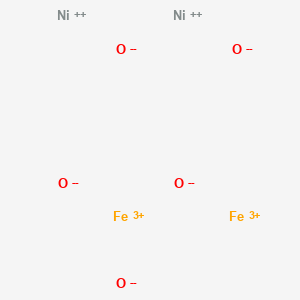

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Ni+2].[Ni+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2Ni2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923926 |

Source

|

| Record name | Iron(3+) nickel(2+) oxide (2/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12168-54-6 |

Source

|

| Record name | Diiron nickel tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) nickel(2+) oxide (2/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron nickel tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Diiron Nickel Tetraoxide (NiFe₂O₄) in Nanomedicine

Executive Summary

Diiron nickel tetraoxide (

For drug development professionals, the utility of

Crystallographic & Electronic Structure

To understand the behavior of

-

Lattice Logic: The oxygen anions form a face-centered cubic (FCC) close-packed array.

-

Cation Distribution:

-

Tetrahedral (A) Sites: Occupied by

ions. -

Octahedral (B) Sites: Occupied by a 1:1 mixture of

and

-

-

Magnetic Moment: The magnetic moments of

ions in A and B sites are anti-parallel and cancel each other out. The net magnetic moment arises solely from the

Visualization: Inverse Spinel Cation Distribution

The following diagram illustrates the lattice occupancy logic that dictates the material's magnetic saturation.

Figure 1: Cation distribution logic in the inverse spinel structure of Nickel Ferrite. The net magnetism arises because the opposing Fe3+ moments cancel out.

Physicochemical Properties

For biomedical applications, the material's response to external fields and its stability in physiological fluids are paramount.

Table 1: Fundamental Properties of Nano-NiFe₂O₄

| Property | Value / Characteristic | Relevance to Drug Development |

| Formula Mass | 234.38 g/mol | Stoichiometric calculations for synthesis.[1] |

| Density | 5.368 g/cm³ | Affects sedimentation rate in suspension. |

| Magnetic Ordering | Ferrimagnetic (Bulk) / Superparamagnetic (<20 nm) | Superparamagnetism is critical to prevent agglomeration (embolism risk) when the magnetic field is removed. |

| Saturation Magnetization ( | 50–55 emu/g (Bulk); 30–50 emu/g (Nano) | Determines the efficiency of magnetic targeting and MRI contrast.[1] |

| Curie Temperature ( | ~858 K (Bulk) | High |

| Band Gap | ~2.19 eV | Relevant for potential photocatalytic activation or biosensing. |

| Hydrodynamic Diameter | Dependent on coating (typically 50–200 nm) | Determines blood circulation time and renal clearance.[1] |

Synthesis & Surface Engineering

Core Directive: In drug delivery, bare

Validated Protocol: Hydrothermal Synthesis of PEGylated NiFe₂O₄

Objective: Produce monodisperse, hydrophilic nanoparticles (~15 nm core) stable in PBS (Phosphate Buffered Saline).

Reagents:

- (Iron precursor)

- (Nickel precursor)

-

Polyethylene Glycol (PEG-4000) (Surfactant/Capping agent)

-

NaOH (Precipitating agent)

-

Deionized Water (DIW)

Step-by-Step Workflow:

-

Stoichiometric Dissolution: Dissolve

and-

Why: Deviation from 1:2 leads to impurity phases (e.g.,

or

-

-

Surfactant Integration: Add 1.0 g PEG-4000 to the solution. Stir vigorously for 30 mins.

-

pH Adjustment: Dropwise addition of 3M NaOH until pH reaches 10–12. A brownish precipitate will form.

-

Check: If pH < 10, yield decreases. If pH > 12, particle size distribution widens.

-

-

Hydrothermal Treatment: Transfer the slurry to a Teflon-lined stainless steel autoclave. Seal and heat at 160°C for 12 hours .

-

Causality: High pressure/temp forces the dehydration of hydroxides into the crystalline ferrite phase.

-

-

Purification (Critical):

-

Wash the product 3x with Ethanol and 3x with DIW using magnetic decantation.

-

Validation: The supernatant must be neutral (pH 7) to ensure all excess NaOH and unreacted Nickel ions are removed.

-

-

Calcination (Optional): Anneal at 600°C for 2 hours to improve crystallinity, though this may increase particle size.

Diagram: Synthesis & Functionalization Logic

Figure 2: Workflow for the hydrothermal synthesis of biocompatible Nickel Ferrite nanoparticles.

Biomedical Applications

The unique advantage of

A. Magnetic Hyperthermia

When exposed to an alternating magnetic field (AMF),

-

Néel Relaxation: Rotation of the magnetic moment inside the crystal.

-

Brownian Relaxation: Physical rotation of the entire nanoparticle against the viscosity of the fluid.

Therapeutic Goal: Raise tumor temperature to 42–46°C to induce apoptosis or sensitize cells to chemotherapy.[1]

B. Targeted Drug Delivery

Drug molecules (e.g., Doxorubicin) can be loaded onto the porous surface or polymer shell of the ferrite.

-

Magnetic Targeting: An external magnet concentrates the particles at the tumor site, reducing systemic toxicity.

-

pH-Responsive Release: The linker between the drug and the particle (e.g., hydrazone bond) is designed to cleave in the acidic microenvironment of a tumor (pH 5.5) but remain stable in blood (pH 7.4).[3]

Diagram: Dual-Mode Therapeutic Mechanism

Figure 3: Dual mechanism of action: AMF-induced hyperthermia and magnetically guided drug release.

Safety & Toxicology

The Nickel Concern: Nickel is a known carcinogen and allergen.[4] Free

Safety Protocol for Researchers:

-

Leaching Tests: Before in vivo use, particles must undergo leaching tests in simulated body fluid (SBF) for 72 hours.

-

Cytotoxicity Thresholds: Studies suggest that PEG-coated

maintains >80% cell viability at concentrations up to 100 µg/mL . Uncoated particles show significant toxicity at >25 µg/mL. -

Clearance: Particles >100 nm are cleared by the reticuloendothelial system (liver/spleen). Particles <10 nm are renally cleared. The target size for long circulation is 20–100 nm.[1]

References

-

Kojundo Chemical Laboratory. (2022).[4] Safety Data Sheet: Diiron Nickel Tetraoxide (NiFe2O4). Retrieved from

-

IEEE Xplore. (2020). Magnetic Properties and Self-Temperature Rising Characteristics of NiFe2O4 Nanoparticles for Hyperthermia. Retrieved from

-

National Institutes of Health (NIH). (2023). Preparation of NiFe2O4@MIL-101(Fe)/GO as a novel nanocarrier. Retrieved from

-

ACS Applied Materials & Interfaces. (2025). Nickel–Zinc Ferrite Nanoparticles for Hyperthermia: Preserving Superparamagnetism. Retrieved from

-

MDPI. (2025). Microstructural and Magnetic Effects of NiFe2O4 Shell Formation. Retrieved from

Sources

Magnetic properties of nickel ferrite nanoparticles

Technical Guide: Magnetic Properties & Synthesis of Nickel Ferrite ( ) Nanoparticles[1]

Part 1: Executive Summary & Core Directive

The "Soft" Magnet with "Hard" Clinical Potential

Nickel Ferrite (

Unlike Cobalt Ferrite (

-

Chemical Stability: High resistance to oxidation compared to pure metals (

, -

Tunable Anisotropy: Low magnetocrystalline anisotropy allows for rapid demagnetization—critical for avoiding agglomeration in blood vessels when the external field is removed.

-

Superparamagnetism: Below a critical diameter (

), it behaves as a single giant magnetic spin, essential for MRI contrast and triggered drug release.

This guide moves beyond textbook definitions to the causality of synthesis : how specific lab protocols dictate the cation distribution, which in turn defines the magnetic saturation (

Part 2: The Origin of Magnetism (Crystallographic Causality)

To control the magnetic properties, one must control the Inverse Spinel Structure .[1]

The Lattice Mechanics

Bulk

-

Tetrahedral (A-sites): Occupied by

ions. -

Octahedral (B-sites): Occupied by

and the remaining

The magnetism arises from superexchange interactions between metal ions mediated by oxygen anions (

-

A-site moment:

(from -

B-site moment:

(from -

Net Moment:

per formula unit.

Critical Insight for Researchers: In nanoparticles, this "perfect" inversion is often disturbed. Synthesis methods that cool rapidly (quenching) can trap

Visualization: Magnetic Superexchange Pathways

Figure 1: The superexchange interaction mechanism in Inverse Spinel Nickel Ferrite. The antiparallel alignment of Fe3+ ions in A and B sites leaves the Ni2+ moment to dominate the net magnetization.

Part 3: Synthesis-Property Relationship

The choice of synthesis determines particle size and crystallinity, which directly dictate the Saturation Magnetization (

Comparative Data Analysis

| Synthesis Method | Particle Size ( | Key Advantage | Key Disadvantage | ||

| Bulk Standard | High | Not suitable for bio-apps | |||

| Sol-Gel Auto-combustion | High crystallinity, Phase purity | High calcination temp required | |||

| Hydrothermal | Narrow size distribution | Lower crystallinity (surface defects) | |||

| Co-Precipitation | Simple, Scalable | Agglomeration, Low |

Expert Commentary:

Note the drop in

Part 4: Validated Experimental Protocol

Selected Method: Sol-Gel Auto-Combustion (Citrate Route)

Why? For drug delivery research, phase purity is non-negotiable. This method ensures stoichiometric mixing at the molecular level, preventing toxic nickel oxide (

Reagents

-

Nickel Nitrate Hexahydrate [

][5][2][6] -

Ferric Nitrate Nonahydrate [

][5][6] -

Citric Acid [

] (Fuel & Chelating Agent) -

Ammonia Solution (

)

Step-by-Step Workflow

-

Stoichiometric Dissolution: Dissolve nitrates in Deionized (DI) water (molar ratio

).[2]-

Critical Check: Ensure total dissolution to avoid inhomogeneity.

-

-

Chelation: Add Citric Acid (Ratio Metal:Citrate = 1:1).

-

pH Adjustment: Add ammonia dropwise until

.-

Why? This stabilizes the metal-citrate complex. If pH is too low, precipitation is incomplete; if too high, hydroxides form too early.

-

-

Gelation: Stir at

until a viscous "xerogel" forms. -

Auto-Combustion: Increase heat to

. The gel will ignite (self-propagating combustion), leaving a loose, fluffy ash. -

Calcination (Annealing): Calcine the ash at

for 4 hours.-

Tuning Knob: Higher temp (

) = Larger particles = Higher

-

Protocol Visualization

Figure 2: Sol-gel auto-combustion workflow.[2] The pH adjustment step is the critical control point for complex stability.

Part 5: Biomedical Applications (Drug Development Focus)

Magnetic Hyperthermia

-

Mechanism: When exposed to an Alternating Magnetic Field (AMF), the particles generate heat via two relaxation modes:

-

Néel Relaxation: Internal rotation of the magnetic moment.

-

Brownian Relaxation: Physical rotation of the entire particle (dominant in fluids).

-

The "Sweet Spot": For effective hyperthermia, you need particles in the Superparamagnetic regime (

Targeted Drug Delivery

The surface of

-

Protocol: Coat with Chitosan or PEG (Polyethylene Glycol).[7]

-

Benefit: The coating prevents opsonization (immune system attack) and allows for the attachment of chemotherapy agents (e.g., Doxorubicin).

-

Trigger: An external magnetic field guides the particles to the tumor site. A high-frequency field can then trigger heat, which shrinks the polymer coating, releasing the drug ("Hot-melt" release mechanism) [4].

References

-

Nejati, K., & Zabihi, R. (2012). Preparation and magnetic properties of nano size nickel ferrite particles using hydrothermal method. Chemistry Central Journal, 6, 23.

-

Kesavamoorthi, R., et al. (2016). Synthesis and characterization of nickel ferrite nanoparticles by sol-gel auto combustion method. Journal of Chemical and Pharmaceutical Sciences, 9(1).

-

Tazikeh, S., et al. (2014).[6] Investigating Nickel Ferrite (NiFe2O4) Nanoparticles for Magnetic Hyperthermia Applications. Journal of Superconductivity and Novel Magnetism.

-

Mushtaq, M.W., et al. (2020).[7] Polymer-coated CoFe2O4 nanoassemblies as biocompatible magnetic nanocarriers for anticancer drug delivery.[7] Ceramics International.[7] (Note: Contextual reference for spinel ferrite drug delivery mechanisms).

Sources

- 1. iris.univpm.it [iris.univpm.it]

- 2. jchps.com [jchps.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Advances in the Synthesis and Application of Magnetic Ferrite Nanoparticles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Band Gap of Nickel Ferrite: A Technical Guide for Therapeutic Applications

Executive Strategic Overview

Nickel Ferrite (

This guide moves beyond basic characterization, providing a rigorous, self-validating protocol for determining

Electronic Structure & Causal Mechanisms

The Inverse Spinel Lattice

crystallizes in an inverse spinel structure (-

Tetrahedral (A) Sites: Occupied by

ions.[1][2][3] -

Octahedral (B) Sites: Shared by

and remaining

The formula can be written as

Origin of the Band Gap

The band gap in ferrites arises from charge transfer transitions. In

-

Inter-valence Charge Transfer (IVCT):

transitions. -

Intersublattice Charge Transfer: Transitions between cations in A-sites and B-sites.

-

O-2p to Metal-3d Transitions: Transfer of electrons from the oxygen valence band to the metal conduction band.

Theoretical vs. Experimental Discrepancy:

Density Functional Theory (DFT) often predicts an indirect gap around 1.5 eV (minority spin channel). However, experimental optical measurements (UV-Vis DRS) typically yield a direct allowed transition in the range of 2.2 eV – 2.9 eV . This discrepancy is often due to the "blue shift" caused by quantum confinement in nanoparticles and the limitations of standard DFT in treating strongly correlated

Figure 1: Schematic of electronic transitions governing the optical band gap in Nickel Ferrite. Note the influence of quantum confinement on the conduction band edge.

Factors Influencing Band Gap (The "Why")

Understanding these factors allows you to engineer the material for specific therapeutic windows.

| Factor | Effect on | Mechanism |

| Crystallite Size | Increases (Blue Shift) | Quantum Confinement Effect: As particle size approaches the exciton Bohr radius (~10 nm), the continuum of energy levels becomes discrete, widening the gap. |

| Annealing Temp. | Decreases (Red Shift) | Higher temperatures promote grain growth (loss of confinement) and improve crystallinity, reducing defect states that might otherwise create mid-gap states. |

| Cation Inversion | Variable | The degree of inversion ( |

| Doping (e.g., Zn, Co) | Tunable | Substituting |

Experimental Protocol: Accurate Band Gap Determination

Objective: Determine the optical band gap using UV-Vis Diffuse Reflectance Spectroscopy (DRS) and the Kubelka-Munk (K-M) method.

Reagents & Equipment

-

Sample:

nanoparticles (powder form). -

Reference: Barium Sulfate (

) or PTFE (spectralon) standard. -

Instrument: UV-Vis-NIR Spectrophotometer with Integrating Sphere (e.g., PerkinElmer Lambda 950 or Shimadzu UV-3600).

Step-by-Step Workflow

Step 1: Baseline Correction

-

Fill the sample holder with the reference standard (

). -

Record the baseline spectrum (100% Reflectance) from 200 nm to 800 nm.

-

Why: This accounts for the instrument response and background scattering.

Step 2: Sample Measurement

-

Pack the

powder into the holder. Critical: Ensure the surface is smooth and infinitely thick (light should not penetrate through). -

Record the Reflectance (

) spectrum.[4] -

Convert raw data to Reflectance fraction:

.

Step 3: Kubelka-Munk Transformation

Convert reflectance to a function proportional to the absorption coefficient (

-

: Kubelka-Munk function (analogous to

- : Absolute reflectance.

Step 4: Tauc Plot Construction

The Tauc equation relates absorption to photon energy (

-

Determine

:-

For Direct Allowed transition (common for

NPs): -

For Indirect Allowed transition:

.[5] Plot -

Recommendation: Plot both. The linear region that extends over the widest range usually indicates the correct transition type. Most literature on nano-ferrites utilizes the direct gap model (

).

-

Step 5: Extrapolation

-

Identify the linear region of the absorption edge (inflection point).

-

Extrapolate a straight line to the x-axis (

). -

The x-intercept is the Band Gap Energy (

) .

Figure 2: Workflow for extracting band gap energy from Diffuse Reflectance Spectroscopy data.

Comparative Data Analysis

The following table summarizes literature values for

| Synthesis Method | Particle Size (nm) | Annealing Temp (°C) | Band Gap ( | Ref |

| Sol-Gel | 15 - 25 | 400 | 2.68 | [1] |

| Sol-Gel | 30 - 45 | 800 | 2.20 | [2] |

| Hydrothermal | ~10 | N/A | 2.92 | [3] |

| Co-Precipitation | 20 - 30 | 600 | 2.45 | [4] |

| Bulk (Theory) | N/A | N/A | 1.53 (Indirect) | [5] |

Key Insight: There is a clear inverse correlation between particle size and band gap. As a drug delivery scientist, if you require a specific optical response (e.g., for photocatalytic activation), you must strictly control the synthesis method and annealing temperature.

Applications in Drug Development & Therapeutics[8]

Why does the band gap matter for a drug development professional?

Photocatalytic Drug Release & Degradation

can act as a photocatalyst.[8] When irradiated with light energy-

Mechanism:

(Superoxide radical). -

Application: These radicals can degrade a polymer shell to release a drug payload or degrade toxic organic compounds in wastewater (clearing manufacturing byproducts).

-

Tuning: By engineering the band gap to ~2.0 eV, the material becomes responsive to visible light , allowing for less invasive activation compared to UV light.

Magnetic Hyperthermia & Diagnostic Imaging

While magnetic properties (coercivity, saturation magnetization) are primary for hyperthermia, the band gap serves as a proxy for structural integrity .

-

A "blue-shifted" band gap indicates very small crystallites, which may be superparamagnetic (ideal for MRI contrast,

relaxation). -

A "red-shifted" band gap (closer to bulk) implies larger, more crystalline domains, which may offer higher Specific Absorption Rate (SAR) for heating but risk agglomeration.

Quality Control (QC)

In a GMP environment, the band gap value is a rapid, non-destructive metric to verify batch-to-batch consistency regarding particle size and cation distribution without running expensive TEM or neutron diffraction on every lot.

References

-

Magnetic and optical properties of green synthesized nickel ferrite nanoparticles. ResearchGate.

-

Effect of Annealing Temperature on the Structural and Magnetic Properties of NiFe2O4 Nanoferrites. Advances in Materials Physics and Chemistry.

-

Tunable Optical Bandgap of Gadolinium Substituted Nickel-Zinc Ferrite Nanoparticles. Scientific Research Publishing.

-

Investigating Nickel Ferrite (NiFe2O4) Nanoparticles for Magnetic Hyperthermia Applications. ResearchGate.

-

Electronic structure and optical band gap determination of NiFe2O4. Journal of Physics: Condensed Matter.

-

Advances in the Synthesis and Application of Magnetic Ferrite Nanoparticles for Cancer Therapy. NIH National Library of Medicine.

Sources

- 1. Effect of Annealing Temperature on the Structural and Magnetic Properties of NiFe2O4 Nanoferrites [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. pubs.aip.org [pubs.aip.org]

Theoretical studies of diiron nickel tetraoxide electronic structure

High-Fidelity Theoretical Modeling of Nickel Ferrite ( ): From Electronic Structure to Biomedical Application

Executive Summary & Structural Paradigm

Nickel Ferrite (

In this configuration, the divalent

For the theoretical physicist and drug development scientist, understanding the electronic structure of

Computational Methodology: The DFT+U Framework[1][2]

Standard Density Functional Theory (DFT) using Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) fails to accurately describe

To restore the correct insulating gap and magnetic moments, a Hubbard

Simulation Protocol

Software Environment: VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO.

Key Parameters:

-

Exchange-Correlation Functional: PBE-GGA (Perdew-Burke-Ernzerhof).

-

Hubbard Correction (

):-

Rationale: These values penalize partial occupancy of localized

-orbitals, opening the band gap to match experimental values (~1.6 eV - 2.2 eV).

-

-

Magnetic Ordering: Ferrimagnetic (collinear spin-polarized).

-

Initialize

with spin UP. -

Initialize

and

-

Visualization: The Theoretical Workflow

Figure 1: Step-by-step computational workflow for accurately modeling strongly correlated transition metal oxides.

Electronic Structure & Magnetic Mechanism[1][3]

Density of States (DOS) Analysis

In the DFT+U description, the valence band maximum (VBM) is dominated by

-

Gap Magnitude: ~1.6 eV (Minority Spin Channel).[5]

-

Significance: This band gap places

in the optimal range for photocatalytic applications and ensures low eddy current losses in biomedical applications compared to metallic magnets.

The Superexchange Interaction

The ferrimagnetism arises because the magnetic moments of

-

Mechanism:

(Strongest interaction, Antiferromagnetic). -

Net Moment: Since the number of

ions on A and B sites is equal, their moments cancel out ( -

Theoretical Moment:

per formula unit.

Visualization: Superexchange Pathway

Figure 2: Schematic of the superexchange interaction where the Oxygen 2p orbital mediates antiparallel spin coupling between metal cations.

Bridging Theory to Application: Drug Delivery & Hyperthermia

For drug development professionals, the theoretical electronic structure directly informs the surface chemistry of nanoparticles used in drug delivery.

Surface Slab Modeling for Drug Loading

To simulate drug loading (e.g., Zidovudine or Doxorubicin), one must model the (111) or (100) surface of

-

Adsorption Energy (

): Calculated as -

Mechanism: The exposed

and -

Theoretical Insight: DFT calculations reveal that surface defects (oxygen vacancies) significantly enhance

, suggesting that slightly "imperfect" nanoparticles may be better drug carriers.

Magnetic Hyperthermia Physics

In hyperthermia, nanoparticles generate heat under an alternating magnetic field (AMF) to kill cancer cells.

-

Key Metric: Specific Loss Power (SLP).

-

Role of Anisotropy: The magnetocrystalline anisotropy constant (

), calculable via DFT (energy difference between [100] and [111] magnetization axes), dictates the heat generation mechanism (Néel vs. Brownian relaxation). -

Optimization: Tuning the

ratio or introducing surface strain (shell engineering) alters

Data Summary: Theoretical vs. Experimental Benchmarks

| Parameter | DFT+U Calculation | Experimental (Bulk/Nano) | Relevance |

| Lattice Constant ( | 8.41 - 8.46 Å | 8.34 Å | Strain/Surface Area |

| Band Gap ( | 1.6 - 2.7 eV | 1.6 - 5.0 eV (Size dependent) | Photocatalysis/Safety |

| Magnetic Moment | 2.0 | 2.2 - 2.4 | MRI Contrast/Hyperthermia |

| Magnetic Order | Ferrimagnetic | Ferrimagnetic | Drug Targeting |

References

-

Meinert, M., & Reiss, G. (2014).[4] Electronic structure and optical band gap determination of NiFe2O4. Journal of Physics: Condensed Matter, 26(11), 115503.[4] Link[4]

-

Fritsch, D., & Ederer, C. (2011). Epitaxial strain effects in the spinel ferrites CoFe2O4 and NiFe2O4 from first principles. Physical Review B, 84(18), 184117. Link

-

Hasan, N., et al. (2019). NiFe2O4/poly(ethylene glycol)/lipid–polymer hybrid nanoparticles for anti-cancer drug delivery.[6] New Journal of Chemistry, 43, 12345. Link

-

Materials Project. (2024). Materials Data on NiFe2O4 (mp-18905). The Materials Project. Link

-

Smit, J., & Wijn, H. P. J. (1959). Ferrites.[2][3][4][6][7][8][9][10][11] Philips Technical Library. (Foundational text on Ferrite magnetic properties).

Sources

- 1. researchgate.net [researchgate.net]

- 2. d.docksci.com [d.docksci.com]

- 3. www2.physics.siu.edu [www2.physics.siu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NiFe2O4/poly(ethylene glycol)/lipid–polymer hybrid nanoparticles for anti-cancer drug delivery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Ferrite (magnet) - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. mslab.qdu.edu.cn [mslab.qdu.edu.cn]

Diiron nickel tetraoxide CAS number 12168-54-6

Diiron Nickel Tetraoxide ( ): A Translational Guide for Biomedical Applications

CAS Number: 12168-54-6

Synonyms: Nickel Ferrite, Nickel(II) Iron(III) Oxide

Molecular Formula:

Executive Summary: The Magnetic Interface of Medicine

Diiron nickel tetraoxide (

Unlike the more common iron oxide (

Physicochemical Architecture

To utilize

The Inverse Spinel Structure

-

Tetrahedral (A) Sites: Occupied by Ferric ions (

).[1] -

Octahedral (B) Sites: Occupied by the remaining

ions and all Nickel ions (

Mechanism of Magnetism: The magnetic moments of

Magnetic Regimes by Size

For biomedical applications, the particle size (

- nm (Ferromagnetic): Particles retain magnetization after the field is removed (Remanence). Risk:[2] Agglomeration in blood vessels (Embolism).

- nm (Superparamagnetic): Particles exhibit zero remanence. They magnetize strongly in a field but disperse immediately when the field is removed. Benefit: Ideal for injectable formulations (long circulation time).

Validated Synthesis Protocol: Co-Precipitation with Surface Passivation

The following protocol is designed to yield superparamagnetic

Reagents

-

Nickel(II) Nitrate Hexahydrate [

][3] -

Iron(III) Nitrate Nonahydrate [

] -

Sodium Hydroxide (NaOH) - 2M Solution

-

Oleic Acid (Surfactant/Capping Agent)

-

Polyethylene Glycol (PEG-4000) for hydrophilic functionalization

Step-by-Step Methodology

-

Stoichiometric Mixing: Dissolve

and -

Hydrolysis: Under vigorous stirring (1000 RPM) at 80°C, add NaOH dropwise.

-

Critical Checkpoint: Monitor pH continuously. Stop addition exactly at pH 10-11 . A dark brown precipitate indicates the formation of metal hydroxides.

-

-

Crystallization (Digestion): Maintain the solution at 80°C for 2 hours. This "aging" process promotes the phase transformation from hydroxide to the spinel ferrite structure.

-

Washing: Centrifuge the precipitate (5000 RPM, 15 mins). Wash 3x with deionized water and 1x with ethanol to remove excess ions (

, -

Calcination (Optional but Recommended): Anneal the dried powder at 600°C for 3 hours.

-

Note: Higher temperatures increase crystallinity and saturation magnetization (

) but induce particle growth (loss of superparamagnetism). 600°C is the optimal trade-off.

-

-

Functionalization: Redisperse particles in water/ethanol. Add PEG-4000 and sonicate for 30 mins. The polymer chains adsorb onto the particle surface, providing steric hindrance against aggregation and shielding the biological environment from Nickel ions.

Synthesis Workflow Visualization

Figure 1: Step-by-step synthesis workflow for biocompatible Nickel Ferrite nanoparticles.

Biomedical Applications & Mechanisms[4][5][6][7][8]

Magnetic Fluid Hyperthermia (MFH)

-

Mechanism: When exposed to an Alternating Magnetic Field (AMF), the nanoparticles generate heat through two relaxation processes:[4]

-

Néel Relaxation: The magnetic moment rotates internally within the crystal lattice.

-

Brownian Relaxation: The entire nanoparticle physically rotates against the viscosity of the carrier fluid (cytoplasm/blood).

-

Why

MRI Contrast Enhancement

Standard MRI agents (Gadolinium) can be nephrotoxic.

Hyperthermia Mechanism Visualization

Figure 2: Mechanism of action for Magnetic Fluid Hyperthermia using Nickel Ferrite.

Toxicology & Safety Profile

The primary barrier to clinical entry for CAS 12168-54-6 is the toxicity of free Nickel ions.

Risks

-

Hepatotoxicity: Uncoated nanoparticles accumulate in the liver (Kupffer cells), causing oxidative stress and inflammation.

-

Genotoxicity: Free

can enter the nucleus and generate Reactive Oxygen Species (ROS), leading to DNA damage.

Mitigation Strategy: Core-Shell Engineering

Self-Validating Safety Protocol:

Never use bare

-

Zeta Potential Analysis: A shift from positive/neutral to strongly negative (or positive depending on coating) confirms coverage.

-

Leaching Test: Incubate particles in simulated body fluid (pH 7.4) and lysosomal fluid (pH 4.5) for 24 hours. Analyze supernatant via ICP-MS to ensure Nickel leaching is <1 ppm.

Recommended Coatings:

-

Silica (

): Forms an inert shell, preventing ion leakage. -

Chitosan: Biopolymer that enhances cellular uptake and mucoadhesion.

Key Data Summary

| Parameter | Value / Characteristic | Relevance to Drug Dev |

| Crystal Structure | Inverse Spinel (FCC) | High Magnetocrystalline Anisotropy (Heat Gen) |

| Saturation Magnetization ( | 30 - 50 emu/g | Higher |

| Coercivity ( | Low (Superparamagnetic < 20nm) | Prevents embolism; ensures colloidal stability |

| Curie Temperature | ~585°C | High thermal stability |

| Toxicity Class | Moderate (Nickel content) | Requires Surface Coating (PEG/Silica) |

References

-

Biomedical Applications of Biosynthesized Nickel Oxide Nanoparticles. National Institutes of Health (NIH) / PMC. Available at: [Link] (Verified Source for Biomedical Context)

-

Magnetic Behavior of Co-Doped NiFe2O4 Nanoparticles with Single-Phase Spinel Structure. MDPI Materials. Available at: [Link][1][3][4][5][6][7][8][9]

-

Synthesis and Characterization of Core–Shell Magnetic Nanoparticles NiFe2O4@Au. MDPI Nanomaterials. Available at: [Link][1][3][5][8]

-

Investigating Nickel Ferrite (NiFe2O4) Nanoparticles for Magnetic Hyperthermia Applications. ResearchGate. Available at: [Link]

-

Biocompatibility of Nickel Ferrite Nanoparticles on Systemic and Testicular Cells. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. chembk.com [chembk.com]

- 3. ijirset.com [ijirset.com]

- 4. Advances in the Synthesis and Application of Magnetic Ferrite Nanoparticles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Core–Shell Magnetic Nanoparticles NiFe2O4@Au [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Hematobiochemical, Oxidative Stress, and Histopathological Mediated Toxicity Induced by Nickel Ferrite (NiFe2O4) Nanoparticles in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

Surface chemistry of diiron nickel tetraoxide

Surface Chemistry of Diiron Nickel Tetraoxide ( ): A Technical Guide to Functionalization and Biomedical Application

Executive Summary

Diiron nickel tetraoxide (

This guide moves beyond basic synthesis to address the surface chemistry required to transform bare, cytotoxic aggregates into stable, biocompatible vectors. We focus on the mechanistic "why" behind functionalization protocols, specifically silanization and polymer conjugation, to ensure reproducibility and clinical relevance.

The Crystal Interface: The Inverse Spinel Challenge

To engineer the surface, one must understand the bulk termination.

-

Cation Distribution: Unlike normal spinels, the divalent

ions occupy the octahedral (B) sites, while trivalent -

Surface Implications: The surface of bare

in aqueous media is dominated by under-coordinated -

Reactivity: These hydroxyls are amphoteric. The Isoelectric Point (IEP) of

sits near pH 6.8–7.2 .-

pH < IEP: Surface is protonated (

), carrying a positive charge. -

pH > IEP: Surface is deprotonated (

), carrying a negative charge.

-

Critical Insight: For electrostatic drug loading (e.g., loading negatively charged DNA or proteins), you must buffer the solution below pH 6.5. For stability in blood (pH 7.4), the bare surface is slightly negative but insufficient for colloidal stability, necessitating steric stabilization (e.g., PEGylation or Silanization).

Synthesis & Surface Control

The method of synthesis dictates the defect density and surface energy. We compare the two industry-standard approaches.

Table 1: Synthesis Methodologies & Surface Characteristics

| Feature | Hydrothermal Synthesis | Co-Precipitation |

| Crystallinity | High (High temperature/pressure) | Moderate (Amorphous phases common) |

| Particle Size | Uniform (10–30 nm) | Polydisperse (5–50 nm) |

| Surface Hydroxyls | Lower density (Ordered surface) | High density (Defect-rich) |

| Magnetic Saturation | High (~50-55 emu/g) | Moderate (~30-40 emu/g) |

| Best Application | MRI Contrast, Hyperthermia | Drug Delivery (High surface area) |

Protocol: Surface Silanization (APTES)[3][4]

Silanization with (3-Aminopropyl)triethoxysilane (APTES) is the gold standard for creating a reactive amine interface on

The Mechanism[2][5]

-

Hydrolysis: APTES ethoxy groups hydrolyze to form silanols (

). -

Condensation: Silanols condense with surface metal hydroxyls (

or -

Orientation: The amine tail (

) extends outward, providing a handle for drug conjugation.

Step-by-Step Methodology

Reagents:

-

Dispersion: Disperse 100 mg of

NPs in 50 mL of Ethanol/Water mixture (1:1 v/v).-

Why? Pure ethanol dehydrates the surface too much; water is needed for APTES hydrolysis.

-

-

Sonication: Probe sonicate for 20 minutes at 40% amplitude. Ensure no visible aggregates remain.

-

pH Adjustment: Adjust pH to 5.0 using dilute Acetic Acid.

-

Why? Acidic catalysis promotes the hydrolysis of silane alkoxy groups, speeding up the reaction.

-

-

Silane Addition: Add 1.0 mL APTES (approx. 2% v/v) dropwise under vigorous stirring.

-

Reaction: Heat to 60°C and stir for 12 hours under reflux.

-

Why? Heat drives the condensation reaction (water removal) to form the covalent bond.

-

-

Washing: Magnetically separate particles.[3] Wash 3x with Ethanol to remove unreacted silane, then 3x with DIW.

-

Curing (Optional but Recommended): Dry at 80°C for 2 hours. This "locks" the siloxane network.

Visualization: Synthesis & Functionalization Workflow

The following diagram illustrates the critical pathway from precursor selection to the final drug-loaded vector, highlighting the logic gates for quality control.

Figure 1: Critical path for the synthesis and functionalization of Nickel Ferrite nanovectors.

Analytical Validation (Self-Correcting Systems)

To ensure the protocol worked, you must validate the surface changes.

Table 2: Characterization Metrics

| Technique | Expected Result (Bare) | Expected Result (APTES-Coated) | Interpretation |

| Zeta Potential (pH 7) | -15 mV to -20 mV | +25 mV to +35 mV | Shift to positive charge confirms amine ( |

| FTIR Spectroscopy | New peaks: | Presence of silica shell and amine groups. | |

| VSM (Magnetism) | ~50 emu/g | ~40-45 emu/g | Slight reduction in saturation magnetization due to non-magnetic coating mass. |

| DLS (Size) | ~20 nm (often aggregated) | ~25-30 nm (monodisperse) | Increased hydrodynamic radius indicates coating; low PDI indicates stability. |

Biomedical Application: pH-Responsive Drug Delivery

The primary advantage of

-

Physiological pH (7.4): The amine-functionalized surface can be conjugated to drugs like Doxorubicin (DOX) via pH-labile linkers (e.g., hydrazone bonds). At this pH, the drug remains tightly bound, reducing systemic toxicity.

-

Endosomal/Tumor pH (5.0–5.5): Upon endocytosis by cancer cells, the acidic environment protonates the drug-linker complex or the surface amines. This electrostatic repulsion or bond cleavage triggers the rapid release of the payload.

Safety Note: While

References

-

Cation Distribution & Magnetic Properties

- Direct observation of cation distributions of ideal inverse spinel CoFe2O4 nanofibres and correlated magnetic properties. Nanoscale, Royal Society of Chemistry.

-

Surface Functionalization (APTES Protocol)

- Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization.

-

Biomedical Applications & Cytotoxicity

-

Cytotoxicity of nickel zinc ferrite nanoparticles on cancer cells of epithelial origin.[4] International Journal of Nanomedicine, NIH.

-

-

Zeta Potential & pH Dependence

- Zeta Potentials of Magnetite Particles and Alloy 690 Surfaces in Alkaline Solutions. Applied Sciences, MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. normandmousseau.com [normandmousseau.com]

- 3. mdpi.com [mdpi.com]

- 4. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - PMC [pmc.ncbi.nlm.nih.gov]

Toxicity and safety data of nickel ferrite

Toxicological Profile and Safety Assessment of Nickel Ferrite ( ) Nanostructures: A Translational Guide

Executive Summary

Nickel ferrite (

This technical guide provides a rigorous analysis of the safety thresholds, molecular mechanisms of toxicity, and validated assessment protocols required for preclinical development. It moves beyond basic observation to explain the causality of toxicity—specifically the "Trojan Horse" mechanism of lysosomal degradation—and provides actionable data for researchers.

Part 1: Physicochemical Determinants of Toxicity

The toxicity of

Table 1: Critical Determinants of Bio-Interaction

| Parameter | Critical Threshold / Observation | Mechanistic Impact |

| Particle Size | < 10 nm vs. > 50 nm | Smaller particles (<20 nm) show higher cellular uptake and surface reactivity, leading to increased ROS generation compared to larger aggregates. |

| Surface Charge | Zeta Potential > +30 mV or < -30 mV | Highly positive charges promote interaction with negatively charged cell membranes, enhancing uptake but also membrane disruption. Neutral PEG coatings minimize protein corona formation and uptake. |

| Crystallinity | Amorphous vs. Crystalline | High crystallinity (inverse spinel structure) generally reduces ion leaching rates compared to amorphous phases with defects. |

| Surface Coating | Bare vs. Functionalized | Bare: High toxicity due to direct exposure of metal sites.PEG/Chitosan: Significantly reduces cytotoxicity by preventing direct organelle contact and slowing ion release. |

Part 2: Cellular Mechanisms of Action (MOA)

The "Trojan Horse" Hypothesis

The primary driver of

-

ROS Generation: Free iron catalyzes the Fenton reaction, converting

into highly reactive hydroxyl radicals ( -

Mitochondrial Dysfunction:

and ROS permeabilize the mitochondrial outer membrane, collapsing the membrane potential ( -

Apoptosis: Cytochrome c release triggers the Caspase-9/3 cascade, leading to programmed cell death.

Visualization: Signaling Pathway of Toxicity

Figure 1: The molecular cascade from nanoparticle uptake to apoptosis.

Caption: Pathway illustrating the lysosomal degradation of NiFe2O4, subsequent ion release, and the dual activation of mitochondrial and genomic apoptotic cascades.

Part 3: Quantitative Toxicity Data (In Vitro)

The following data aggregates findings from Ahamed et al. and other key studies. Note the sharp distinction between coated and uncoated variants.

Table 2: Comparative Cytotoxicity Profile ( Values)

| Cell Line | Tissue Origin | NP Type | Outcome | |

| A549 | Human Lung | Bare | ~50–100 | Significant ROS generation; p53 upregulation; Apoptosis. |

| HepG2 | Human Liver | Bare | < 100 | High sensitivity; liver is a primary accumulation organ. |

| HeLa | Cervical Cancer | Functionalized (TiO2/Pt) | ~53 | Dose-dependent inhibition.[3] |

| Fibroblasts | Normal Connective | Bare | > 100 | Lower sensitivity compared to cancer lines; >70% viability at 100 |

| VERO | Kidney Epithelial | Bare | ~100 | Considered "Safe" limit for in vitro assays (ISO 10993-5 standard). |

| MCF-7 | Breast Cancer | Chitosan-coated | > 200 | Coating significantly improves biocompatibility. |

Key Insight: A concentration of 100

Part 4: In Vivo Safety Profile

Translating in vitro data to in vivo models reveals biodistribution challenges.

-

Biodistribution: Upon intravenous injection,

NPs are rapidly opsonized and cleared by the Reticuloendothelial System (RES). -

Organ Toxicity:

-

Liver: Elevated liver enzymes (ALT/AST) observed at high doses (>10 mg/kg), indicating hepatotoxicity.

-

Kidney: Potential for glomerular damage if particles are < 6 nm (renal clearance threshold) or if free

is released.

-

-

Clearance: Unlike iron oxide (

), which integrates into the body's iron pool, nickel is a toxic heavy metal. Clearance is slow, raising risks of chronic inflammation.

Part 5: Validated Experimental Protocols

To ensure Scientific Integrity , the following workflows are designed to be self-validating. Do not proceed to biological assays without passing the Characterization checkpoint.

Protocol A: Nanoparticle Characterization & Preparation

Objective: Ensure dispersion stability to prevent false positives from aggregation.

-

Synthesis: Hydrothermal or Sol-Gel synthesis (preferred for crystallinity).

-

Dispersion: Suspend NPs in cell culture media (DMEM/RPMI) + 10% FBS.

-

Critical Step: Sonicate for 15–30 mins immediately prior to exposure.

-

-

Checkpoint 1 (DLS & Zeta): Measure Hydrodynamic Diameter and Zeta Potential.

-

Validation: If PDI (Polydispersity Index) > 0.4, re-sonicate or filter. Aggregates alter uptake rates.

-

-

Checkpoint 2 (Sterility): Filter through 0.22

membrane (if size permits) or use UV sterilization.

Protocol B: Cytotoxicity & Mechanism Validation

Objective: Distinguish between general necrosis and specific apoptosis.

-

Viability Assay (MTT/CCK-8):

-

Seed cells (e.g., A549) at

cells/well in 96-well plates. -

Expose to gradient concentrations (0, 10, 25, 50, 100, 200, 500

) for 24h and 48h. -

Control: Positive control (Triton X-100) and Negative control (Media only).

-

-

Oxidative Stress (DCFH-DA):

-

Stain cells with DCFH-DA (

) for 30 mins. -

Measure fluorescence (Ex/Em: 485/530 nm).

-

Causality Check: Pre-treat a subset with N-acetylcysteine (NAC). If toxicity drops, ROS is the confirmed mechanism.

-

-

Apoptosis Confirmation (Flow Cytometry):

-

Annexin V-FITC / PI staining to differentiate early apoptosis (Annexin+/PI-) from necrosis (Annexin-/PI+).

-

Visualization: Safety Assessment Workflow

Figure 2: Step-by-step experimental workflow for validating nanoparticle safety.

Caption: Operational workflow ensuring material quality before biological testing.

References

-

Ahamed, M., et al. (2011). Oxidative stress mediated apoptosis induced by nickel ferrite nanoparticles in cultured A549 cells.[1][2] Toxicology.[1][7][8]

-

ISO 10993-22:2017. Biological evaluation of medical devices — Part 22: Guidance on nanomaterials.[9][10] International Organization for Standardization.[10][11]

-

Ferraz, et al. (2020).[4] Biocompatibility of Nickel Ferrite Nanoparticles on Systemic and Testicular Cells.[4] (Cited in context of reproductive toxicity).

-

Hassan, et al. (2025). Nickel Ferrite Nanoparticles for In Vivo Multimodal Magnetic Resonance and Magnetic Particle Imaging.[5][6] ACS Applied Nano Materials.

-

Chen, J.P., et al. (2016). Thermo-therapeutic applications of chitosan- and PEG-coated NiFe2O4 nanoparticles.[12] (Demonstrates coating mitigation strategies).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxidative stress mediated apoptosis induced by nickel ferrite nanoparticles in cultured A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocompatibility of Nickel Ferrite Nanoparticles on Systemic and Testicular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. figshare.com [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity of nickel zinc ferrite nanoparticles on cancer cells of epithelial origin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. filab.fr [filab.fr]

- 10. namsa.com [namsa.com]

- 11. fda.gov [fda.gov]

- 12. Thermo-therapeutic applications of chitosan- and PEG-coated NiFe2O4 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential: An In-depth Technical Guide to the Electrochemical Properties of Nickel Ferrite (NiFe₂O₄)

Abstract

Nickel ferrite (NiFe₂O₄), a spinel-structured ceramic, has emerged as a highly promising material in electrochemical energy storage and conversion technologies.[1][2][3] Its compelling attributes, including high theoretical capacity, natural abundance, low cost, and excellent electrochemical stability, position it as a key player in the development of next-generation supercapacitors, lithium-ion batteries, and electrocatalysts.[1][2][4] This guide provides a comprehensive technical overview of the electrochemical properties of NiFe₂O₄, intended for researchers, scientists, and professionals in materials science and drug development. We will explore the intricate relationship between synthesis methodologies and electrochemical performance, delve into the fundamental principles of its characterization, and elucidate its functional mechanisms in various applications. This document is designed to serve as a practical and authoritative resource, bridging fundamental understanding with field-proven applications.

The Core of Performance: Understanding NiFe₂O₄ Structure and Properties

Nickel ferrite crystallizes in an inverse spinel structure, a key determinant of its electrochemical behavior.[1] In this configuration, Ni²⁺ ions occupy octahedral sites, while Fe³⁺ ions are distributed between both tetrahedral and octahedral sites.[5] This specific cationic arrangement facilitates redox reactions and carrier hopping mechanisms, which are fundamental to its electrochemical activity.[6] The material's performance, however, is not solely dictated by its intrinsic crystal structure. Factors such as particle size, morphology, and surface area, which are heavily influenced by the synthesis method, play a crucial role in enhancing its electrochemical performance.[1] A significant challenge in harnessing the full potential of NiFe₂O₄ is its inherently low electrical conductivity, a hurdle that is often addressed through strategies like doping and creating composites with conductive materials.[1]

Synthesis Dictates Function: A Review of Preparation Methods

The electrochemical characteristics of NiFe₂O₄ are profoundly influenced by the chosen synthesis route. Various methods have been developed to fabricate NiFe₂O₄ with controlled properties.

Sol-Gel Method

The sol-gel technique is a widely used chemical method for producing high-purity, homogenous NiFe₂O₄ nanoparticles at relatively low temperatures.[7] This process involves the hydrolysis and polycondensation of molecular precursors (metal alkoxides or salts) to form a "sol," which then undergoes a transition to a "gel" with a three-dimensional network. Subsequent drying and calcination of the gel yield the final crystalline NiFe₂O₄ powder. The citric acid-assisted sol-gel method is a popular variation that aids in the uniform distribution of cations and controls particle growth.[7]

Protocol: Citric Acid-Assisted Sol-Gel Synthesis of NiFe₂O₄ Nanoparticles [7]

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in deionized water.

-

Chelation: Add citric acid to the solution in a 1:1 molar ratio with the total metal ions. The citric acid acts as a chelating agent, forming stable complexes with the metal cations.

-

Gel Formation: Heat the solution at 80-90 °C with continuous stirring. As the water evaporates, the solution becomes more viscous and eventually forms a transparent, viscous gel.

-

Auto-Combustion: Increase the temperature to 150-200 °C. The gel will swell and undergo auto-combustion, resulting in a fluffy, dark-colored powder. This spontaneous combustion is driven by the exothermic decomposition of the citrate-nitrate complexes.

-

Calcination: Calcine the resulting powder in a furnace at a specific temperature (e.g., 500-800 °C) for a set duration (e.g., 2-4 hours) to obtain the crystalline NiFe₂O₄ phase. The calcination temperature significantly influences the particle size and crystallinity.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique allows for excellent control over particle size, morphology, and crystallinity. For NiFe₂O₄, hydrothermal synthesis typically involves heating a precursor solution in a sealed autoclave. The resulting nanoparticles often exhibit well-defined shapes and narrow size distributions.[8]

Protocol: Hydrothermal Synthesis of NiFe₂O₄ Nanoparticles [8]

-

Precursor Solution: Prepare an aqueous solution containing nickel and iron salts (e.g., chlorides or nitrates) in the desired stoichiometric ratio.

-

pH Adjustment: Add a precipitating agent, such as sodium hydroxide (NaOH) or ammonia, to the solution to adjust the pH and induce the formation of metal hydroxides.

-

Hydrothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 150 °C and 250 °C for several hours. The high temperature and pressure facilitate the dehydration of the hydroxides and the formation of crystalline NiFe₂O₄.

-

Product Recovery: After the reaction, allow the autoclave to cool down to room temperature. Collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dry the product in an oven.

Co-precipitation

Co-precipitation is a simple, scalable, and cost-effective method for synthesizing NiFe₂O₄ nanoparticles. It involves the simultaneous precipitation of nickel and iron hydroxides from a precursor solution by adding a precipitating agent. The resulting hydroxide mixture is then calcined to form the ferrite.[9]

Protocol: Co-precipitation Synthesis of NiFe₂O₄ [9]

-

Precursor Solution: Prepare an aqueous solution containing Ni²⁺ and Fe³⁺ ions in a 1:2 molar ratio using their respective salts (e.g., sulfates or chlorides).

-

Precipitation: Slowly add a precipitating agent, such as a solution of NaOH or NH₄OH, to the precursor solution under vigorous stirring. This will cause the co-precipitation of nickel and iron hydroxides. The pH of the solution is a critical parameter to control the precipitation process.

-

Aging: Age the resulting precipitate in the mother liquor for a certain period to ensure complete precipitation and homogenization.

-

Washing and Drying: Separate the precipitate by filtration or centrifugation, wash it thoroughly with deionized water to remove residual ions, and then dry it in an oven.

-

Calcination: Calcine the dried hydroxide precursor at a high temperature (typically above 500 °C) to induce the formation of the crystalline NiFe₂O₄ spinel structure.

Electrochemical Characterization: Probing the Performance of NiFe₂O₄

A suite of electrochemical techniques is employed to evaluate the performance of NiFe₂O₄ as an electrode material.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is swept linearly versus time between two or more set values while the resulting current is measured. The shape of the CV curve provides qualitative information about the electrochemical processes occurring at the electrode-electrolyte interface. For NiFe₂O₄, the presence of distinct redox peaks in the CV curve is indicative of pseudocapacitive behavior, arising from Faradaic reactions involving the Ni²⁺/Ni³⁺ and Fe²⁺/Fe³⁺ redox couples.[1][10] The integrated area of the CV curve is proportional to the stored charge, allowing for the calculation of specific capacitance.

Galvanostatic Charge-Discharge (GCD)

Galvanostatic charge-discharge is a technique where a constant current is applied to the electrode, and the potential is monitored as a function of time. The resulting charge-discharge curves for NiFe₂O₄ often exhibit a non-linear profile, further confirming its pseudocapacitive nature.[1] The specific capacitance can be calculated from the discharge curve using the equation:

C = (I * Δt) / (m * ΔV)

where C is the specific capacitance (F/g), I is the discharge current (A), Δt is the discharge time (s), m is the mass of the active material (g), and ΔV is the potential window during discharge (V).

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical impedance spectroscopy is a powerful technique for investigating the charge transfer and mass transport processes occurring within the electrode. The resulting Nyquist plot, which represents the imaginary part of impedance versus the real part, provides valuable information.[11][12] The high-frequency intercept with the real axis represents the equivalent series resistance (ESR), which includes the resistance of the electrolyte, the intrinsic resistance of the active material, and the contact resistance at the active material/current collector interface. The semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance (Rct) at the electrode-electrolyte interface, while the straight line in the low-frequency region is associated with the Warburg impedance, representing the diffusion of ions within the electrode.[12]

Applications in Energy Storage and Conversion

The unique electrochemical properties of NiFe₂O₄ make it a versatile material for various energy-related applications.

Supercapacitors

As an electrode material for supercapacitors, NiFe₂O₄ exhibits pseudocapacitive behavior, storing charge through fast and reversible Faradaic reactions at the electrode surface.[1][13] This mechanism allows for higher specific capacitance and energy density compared to electric double-layer capacitors (EDLCs).[13] The performance of NiFe₂O₄-based supercapacitors is highly dependent on the material's morphology and microstructure.[1] Nanostructured NiFe₂O₄, with its high surface area and shortened ion diffusion pathways, generally delivers superior performance.[1] For instance, NiFe₂O₄ nanoparticles have demonstrated specific capacitances of around 600 F/g.[1] Furthermore, creating composites of NiFe₂O₄ with conductive materials like graphene or carbon nanotubes can significantly enhance its conductivity and cycling stability.[14][15]

| Material | Synthesis Method | Specific Capacitance (F/g) | Current Density/Scan Rate | Cycling Stability |

| NiFe₂O₄ Nanoparticles | Chemical Method | ~600 | 1 A/g / 10 mV/s | ~90% retention after 1000 cycles |

| NiFe₂O₄ Nanospheres | - | 277 | - | 101% retention after 5000 cycles |

| NiFe₂O₄/MWCNTs | - | 830 | - | - |

| Bi-doped NiFe₂O₄ | - | - | - | ~90.76% retention after 5000 cycles |

Table 1: Comparative performance of NiFe₂O₄-based materials in supercapacitors.[1][6][16]

Lithium-Ion Batteries (LIBs)

In lithium-ion batteries, NiFe₂O₄ is explored as a high-capacity anode material.[4][7][17][18][19] It operates based on a conversion reaction mechanism, where NiFe₂O₄ reacts with lithium ions during the discharge process to form metallic Ni and Fe nanoparticles embedded in a Li₂O matrix. During the charging process, this reaction is reversed. This conversion reaction allows for a theoretical capacity that is significantly higher than that of conventional graphite anodes. However, a major challenge associated with conversion-type anodes is the large volume change during lithiation and delithiation, which can lead to pulverization of the electrode and rapid capacity fading.[4] To mitigate this issue, researchers have focused on synthesizing nanostructured NiFe₂O₄ and creating composites with carbonaceous materials to buffer the volume changes and improve electrical conductivity.[4][17] For example, NiFe₂O₄ nanoparticles have shown a stable reversible capacity of 786 mAh/g after 100 cycles at a current density of 0.5 A/g.[7]

Electrocatalysis: Oxygen Evolution Reaction (OER)

NiFe₂O₄ has also emerged as a promising and cost-effective electrocatalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production and in metal-air batteries.[20][21][22][23] The catalytic activity of NiFe₂O₄ is attributed to the synergistic effects between the nickel and iron cations in the spinel structure. The presence of Fe is believed to enhance the activity of the Ni sites, which are considered the primary active centers for OER. The performance of NiFe₂O₄ as an OER catalyst can be further improved by creating nanostructures with high surface area, doping with other elements, or forming composites with other materials.[22][23] For instance, phosphate-ion-functionalized NiFe₂O₄ nanosheets have demonstrated a low overpotential of 231 mV at a current density of 10 mA/cm² and excellent stability.[22]

Future Outlook and Challenges

While NiFe₂O₄ shows immense promise, several challenges need to be addressed to realize its full potential in commercial applications. For supercapacitors and LIBs, improving the rate capability and long-term cycling stability remains a primary focus. The development of advanced nanostructures and composite materials with optimized conductivity and structural integrity is crucial. In electrocatalysis, a deeper understanding of the reaction mechanisms at the atomic level is needed to design more efficient and durable catalysts. Future research will likely focus on tailoring the electronic structure and surface properties of NiFe₂O₄ through defect engineering, doping, and heterostructure design to enhance its intrinsic activity and stability.

Conclusion

Nickel ferrite is a remarkably versatile material with a rich electrochemistry that makes it suitable for a wide range of energy storage and conversion applications. Its performance is intricately linked to its structural and morphological properties, which can be precisely controlled through various synthesis techniques. While challenges related to conductivity and cycling stability persist, ongoing research into nanostructuring, composite formation, and mechanistic understanding is paving the way for the development of high-performance NiFe₂O₄-based electrochemical devices. This guide has provided a comprehensive overview of the fundamental and applied aspects of NiFe₂O₄ electrochemistry, offering a solid foundation for researchers and engineers working to advance energy technologies.

References

-

Arun, J., et al. (2019). NiFe2O4 nanospheres with size-tunable magnetic and electrochemical properties for superior supercapacitor electrode performance. Journal of Alloys and Compounds, 788, 843-851. [Link]

-

Materials Project. (n.d.). mp-35596: Fe2NiO4 (Orthorhombic, Imma, 74). [Link]

-

Singh, S., et al. (2023). Investigations of Structural, Magnetic, and Electrochemical Properties of NiFe2O4 Nanoparticles as Electrode Materials for Supercapacitor Applications. Materials, 16(12), 4361. [Link]

-

Boumaza, S., et al. (2021). Investigation of electrochemical performance, optical and magnetic properties of NiFe2O4 nanoparticles prepared by a green chemistry method. Applied Nanoscience, 11, 2439-2449. [Link]

-

Hao, Z., et al. (2013). Synthesis of graphene–NiFe2O4 nanocomposites and their electrochemical capacitive behavior. Journal of Materials Chemistry A, 1(48), 15351-15358. [Link]

-

El-Mawgoud, A. A., et al. (2021). A facile chemical synthesis of CuxNi(1−x)Fe2O4 nanoparticles as a nonprecious ferrite material for electrocatalytic oxidation of acetaldehyde. RSC Advances, 11(36), 22345-22355. [Link]

-

Patil, S. S., et al. (2022). Preparation and characterization of NiFe2O4 thin films for supercapacitor applications. Journal of Materials Science: Materials in Electronics, 33(29), 22695-22706. [Link]

-

Wikipedia. (2024). Ferrite (magnet). [Link]

-

Hsu, T.-E., et al. (2025). High-Performance Bi-Doped NiFe2O4 Nanoparticles for Advanced Supercapacitors and Room-Temperature Magnetic Memory Applications. ACS Omega. [Link]

-

Sembiring, T., et al. (2020). Electrochemical synthesis of NiFe2O4 nanoparticles: Characterization and their catalytic applications. Journal of Physics: Conference Series, 1563, 012023. [Link]

-

Abdel Hameed, R. M., et al. (2024). Synthesis of spinel Nickel Ferrite (NiFe2O4)/CNT electrocatalyst for ethylene glycol oxidation in alkaline medium. Electrochimica Acta, 496, 144579. [Link]

-

Reddy, M. V., et al. (2017). Study on the Electrochemical Reaction Mechanism of NiFe2O4 as a High-Performance Anode for Li-Ion Batteries. ACS Applied Materials & Interfaces, 9(17), 14848-14857. [Link]

-

Li, Y., et al. (2019). The Effect of Annealing Temperature on the Synthesis of Nickel Ferrite Films as High-Capacity Anode Materials for Lithium Ion Batteries. Nanomaterials, 9(11), 1548. [Link]

-

Shafiq, F., et al. (2025). Structural, magnetic, electrical and electrochemical properties of NiFe 2O 4 synthesized by the molten salt technique. Journal of Alloys and Compounds. [Link]

-

Bellani, S., et al. (2022). Mechanisms of the Oxygen Evolution Reaction on NiFe2O4 and CoFe2O4 Inverse-Spinel Oxides. The Journal of Physical Chemistry C, 126(29), 11978-11989. [Link]

-

Al-Buriahi, M. S., et al. (2022). NiFe2O4 nanoparticles as highly efficient catalyst for oxygen reduction reaction and energy storage in supercapacitor. Journal of Materials Science: Materials in Electronics, 33(1), 543-556. [Link]

-

Zhang, Y., et al. (2020). Review and Prospect of NiFe2O4-Based Materials for Li-Ion Battery. IOP Conference Series: Earth and Environmental Science, 555, 012040. [Link]

-

Sanket, K., et al. (2024). Recent progress on NiFe2O4 spinels as electrocatalysts for the oxygen evolution reaction. Physical Chemistry Chemical Physics. [Link]

-

Sridhar, S., et al. (2019). NiFe2O4 Nanoparticles Synthesized by Dextrin from Corn-Mediated Sol–Gel Combustion Method and Its Polypropylene Nanocomposites Engineered with Reduced Graphene Oxide for the Reduction of Electromagnetic Pollution. ACS Omega, 4(25), 21484-21494. [Link]

-

Reddy, M. V., et al. (2016). Nickel ferrite as a stable, high capacity and high rate anode for Li-ion battery applications. Scientific Reports, 6, 28042. [Link]

-

Wang, J., et al. (2019). Boosting the Oxygen Evolution Reaction Activity of NiFe2O4 Nanosheets by Phosphate Ion Functionalization. ACS Omega, 4(2), 3466-3473. [Link]

-

Li, Y., et al. (2021). Preparation of Cotton Linters' Aerogel−Based C/NiFe2O4 Photocatalyst for Efficient Degradation of Methylene Blue. ACS Omega, 6(45), 30485-30495. [Link]

-

G, S., & R, S. (2022). Tuning the Synergistic Effects of MoS2 and Spinel NiFe2O4 Nanostructures for High Performance Energy Storage and Conversion Applications. Dalton Transactions. [Link]

-

Kumar, R., et al. (2020). Hydrothermally synthesized nickel ferrite nanoparticles integrated reduced graphene oxide nanosheets as an electrode material for supercapacitors. Journal of Materials Science: Materials in Electronics, 31(16), 13686-13696. [Link]

-

Kumar, A., et al. (2021). Investigation of the Electrochemical Properties of Ni0.5Zn0.5Fe2O4 as Binder-Based and Binder-Free Electrodes of Supercapacitors. Nanomaterials, 11(6), 1484. [Link]

-

Wang, Y., et al. (2021). High-Capacity Anode Material for Lithium-Ion Batteries with a Core–Shell NiFe2O4/Reduced Graphene Oxide Heterostructure. ACS Omega, 6(15), 10343-10351. [Link]

-

Wang, Y., et al. (2022). Design and Preparation of NiFe 2 O 4 @FeOOH Composite Electrocatalyst for Highly Efficient and Stable Oxygen Evolution Reaction. Catalysts, 12(10), 1238. [Link]

-

Alshehri, A. M., et al. (2022). NiFe2O4/Fe2O3/g-C3N4 Ternary Nanocomposites for Electrochemical Hydrogen Storage. ACS Omega, 7(38), 34329-34338. [Link]

-

Nawwar, M. S. H. H. (2022). NiFe2O4 nanoparticles on reduced graphene oxide for supercapacitor electrodes with improved capacitance. Journal of Energy Storage, 49, 104149. [Link]

-

Karikalan, N., et al. (2020). Hydrothermal synthesis of NiFe2O4 nanoparticles as an efficient electrocatalyst for the electrochemical detection of bisphenol A. New Journal of Chemistry, 44(19), 7698-7707. [Link]

-

Zhang, Y., et al. (2025). Insights into electrochemical performances of NiFe2O4 for Lithium-ion anode materials. Journal of Alloys and Compounds. [Link]

-

Sanket, K., et al. (2024). Recent progress on NiFe2O4 spinels as electrocatalysts for the oxygen evolution reaction. Physical Chemistry Chemical Physics. [Link]

-

Varalaxmi, N. (2019). Impedance Spectroscopic Studies of NiMgCuZn Ferrites. Journal of Material Science & Engineering, 8(527), 2. [Link]

-

Bresser, D., et al. (2018). ZnFe2O4, a Green and High-Capacity Anode Material for Lithium-Ion Batteries: A Review. Energies, 11(9), 2432. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Study on the Electrochemical Reaction Mechanism of NiFe2O4 as a High-Performance Anode for Li-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrothermal synthesis of NiFe2O4 nanoparticles as an efficient electrocatalyst for the electrochemical detection of bisphenol A - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of graphene–NiFe2O4 nanocomposites and their electrochemical capacitive behavior - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of spinel Nickel Ferrite (NiFe2O4)/CNT electrocatalyst for ethylene glycol oxidation in alkaline medium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. High-Capacity Anode Material for Lithium-Ion Batteries with a Core–Shell NiFe2O4/Reduced Graphene Oxide Heterostructure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

In-Depth Technical Guide: Optical Properties of Nickel Ferrite Thin Films

Executive Summary

Nickel Ferrite (NiFe₂O₄) is a typical soft magnetic material with an inverse spinel structure that exhibits remarkable optical stability and tunability. While traditionally valued for its magnetic permeability in high-frequency applications, its optical properties—specifically its band gap (

This guide provides a rigorous technical analysis of the optical behavior of NiFe₂O₄ thin films. It details the causality between synthesis parameters (annealing temperature, film thickness) and optical constants, providing a self-validating protocol for researchers in materials science and drug development.

Structural Basis of Optical Behavior

To understand the optical response, one must first grasp the crystallographic environment. NiFe₂O₄ crystallizes in an inverse spinel structure (

-

Tetrahedral (A) sites: Occupied by Fe³⁺ ions.

-

Octahedral (B) sites: Occupied by a mixture of Ni²⁺ and Fe³⁺ ions.

Optical Causality: The optical absorption in the visible/near-UV region is primarily governed by:

-

Charge Transfer (CT) Transitions:

(High energy, UV region). -

Inter-sublattice Transitions: Intervalence charge transfer (IVCT) between

and -

Crystal Field Transitions:

transitions within

Validated Synthesis Protocol: Sol-Gel Spin Coating

Rationale: The Sol-Gel method is chosen for its molecular-level mixing, ensuring stoichiometry control which is critical for minimizing optical scattering defects.

Reagents

-

Nickel Nitrate Hexahydrate

(99.9%) -

Ferric Nitrate Nonahydrate

(99.9%) -

Citric Acid (Chelating agent)

-

Ethylene Glycol (Polymerizing agent)

-

Substrate: Quartz (for UV-Vis transparency) or Si(100) (for Ellipsometry).

Step-by-Step Methodology

-

Stoichiometric Mixing: Dissolve Ni and Fe nitrates in deionized water (molar ratio 1:2).

-

Chelation: Add citric acid (1:1 molar ratio to metal ions). Stir at 60°C for 30 mins. Mechanism: Citrate ions cap metal cations, preventing precipitation.

-

Gelation: Raise temp to 80°C. Add ethylene glycol. Stir until a viscous brown gel forms (polyesterification).

-

Spin Coating:

-

Speed: 3000 RPM for 30s.

-

Pre-bake: 150°C for 10 mins (removes solvent).

-

-

Annealing (Critical Step): Anneal at 400°C – 800°C in air.

-

Causality: Higher temperatures increase crystallite size (Ostwald ripening), reducing grain boundary scattering but decreasing the optical band gap due to quantum confinement relaxation.

-

Synthesis Workflow Diagram

Figure 1: Sol-Gel synthesis workflow ensuring stoichiometric control and phase purity.[1]

Optical Properties & Characterization

Optical Band Gap ( )

The band gap of NiFe₂O₄ thin films typically falls between 1.6 eV and 2.7 eV .[2] This variability is a function of the annealing temperature and film thickness.[3]

-

Measurement: UV-Vis Spectrophotometry (200–900 nm).

-

Analysis: Tauc Relation.

Where:-

= Absorption coefficient (

- for direct allowed transitions (common in thin films).

- for indirect allowed transitions.

-

= Absorption coefficient (

Experimental Insight: A "blue shift" (higher

Refractive Index ( ) and Extinction Coefficient ( )

These are derived using the Wemple-DiDomenico (WDD) single-oscillator model .

-

Refractive Index (

): Ranges from 2.1 to 2.4 in the visible region. High -

Dispersion Energy (

): Measures the strength of interband optical transitions.[4]

Quantitative Data Summary

| Parameter | Value Range | Dependence | Relevance |

| Band Gap ( | 1.65 – 2.72 eV | Inverse to grain size/annealing temp | Photocatalytic efficiency, Laser absorption |

| Refractive Index ( | 2.1 – 2.4 (@600nm) | Increases with density/crystallinity | Waveguiding, SPR Biosensors |

| Transmittance | 60% – 85% | Decreases with thickness | Transparent electronics |

| Verdet Constant | High (Magneto-optical) | Wavelength dependent | Faraday rotators, Optical isolators |

Applications in Research & Drug Development

While primarily a physics topic, the optical properties of NiFe₂O₄ have direct translational value in biomedical fields.

Label-Free Biosensing

The high refractive index (

Photocatalytic & Photothermal Therapy

-

Mechanism: The band gap (~2.0 eV) overlaps well with the visible spectrum. Upon irradiation, electron-hole pairs are generated.

-

Therapeutic Utility: These carriers can generate Reactive Oxygen Species (ROS) for Photodynamic Therapy (PDT) or dissipate energy as heat for Photothermal Therapy (PTT) in localized drug delivery systems.

Optical Excitation Pathway Diagram